4-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile
Description
4-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile is a heterocyclic compound featuring a benzonitrile core linked to a piperidine ring substituted with a pyrazine-2-yloxy group. Its structure combines electron-withdrawing (nitrile) and electron-donating (piperidine, pyrazine) moieties, making it a candidate for diverse applications, including pharmaceuticals and materials science.
Properties
IUPAC Name |
4-(3-pyrazin-2-yloxypiperidine-1-carbonyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c18-10-13-3-5-14(6-4-13)17(22)21-9-1-2-15(12-21)23-16-11-19-7-8-20-16/h3-8,11,15H,1-2,9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNMWZOIJHANFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)C#N)OC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Key Synthetic Challenges
4-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile comprises three primary components:
- A pyrazine ring substituted with an ether-linked piperidine moiety.
- A piperidine ring functionalized at the 3-position with a pyrazin-2-yloxy group.
- A benzonitrile group connected via a carbonyl bridge to the piperidine nitrogen.
The synthesis requires precise regioselectivity for ether bond formation between pyrazine and piperidine, followed by amide coupling to introduce the benzonitrile moiety. Key challenges include avoiding side reactions at the pyrazine nitrogen atoms and ensuring stereochemical control during piperidine functionalization.
Synthesis of Pyrazin-2-yloxy-piperidine Intermediates
Nucleophilic Substitution for Ether Bond Formation
The pyrazin-2-yloxy-piperidine intermediate is typically synthesized via nucleophilic aromatic substitution (SNAr). Pyrazin-2-ol reacts with a piperidine derivative bearing a leaving group (e.g., bromide or tosylate) under basic conditions. For example:
- Reactants: Pyrazin-2-ol (1.0 equiv), 3-bromopiperidine hydrobromide (1.2 equiv).
- Conditions: Anhydrous DMF, K₂CO₃ (2.5 equiv), 80°C, 12–16 hours.
- Yield: 68–72% after column chromatography (silica gel, ethyl acetate/hexane).
- Reactants: Pyrazin-2-ol, 3-tosyloxypiperidine.
- Conditions: Lawesson’s reagent (0.5 equiv), THF, pyridine, 50–55°C, overnight.
- Yield: 87% after acid-base workup.
Comparative Analysis:
| Method | Reagent | Solvent | Temperature | Yield | Purity (HPLC) |
|---|---|---|---|---|---|
| A | K₂CO₃ | DMF | 80°C | 72% | 95% |
| B | Lawesson’s reagent | THF | 50°C | 87% | 98% |
Method B offers superior yield and purity due to milder conditions and reduced side reactions, though it requires specialized reagents.
Amide Coupling to Introduce the Benzonitrile Moiety
The piperidine intermediate is coupled with 4-cyanobenzoic acid to form the final product. Common coupling agents include EDCl/HOBt and HATU :
Method C (Standard Carbodiimide Coupling):
- Reactants: 3-(Pyrazin-2-yloxy)piperidine (1.0 equiv), 4-cyanobenzoic acid (1.1 equiv).
- Conditions: EDCl (1.5 equiv), HOBt (1.5 equiv), DCM, 0°C → RT, 8 hours.
- Yield: 65–70%.
Method D (HATU-mediated Coupling):
- Reactants: Same as Method C.
- Conditions: HATU (1.2 equiv), DIPEA (3.0 equiv), DMF, RT, 4 hours.
- Yield: 85–88%.
Mechanistic Insights:
HATU activates the carboxylic acid via formation of an uronium intermediate, enabling faster coupling with the piperidine amine compared to EDCl/HOBt. Side products (e.g., N-acylurea) are minimized due to HATU’s superior leaving group ability.
Alternative Routes and Scalability Considerations
One-Pot Synthesis (Patent CN103275010A)
A patented one-pot approach condenses pyrazin-2-ol, 3-bromopiperidine, and 4-cyanobenzoyl chloride in a sequential manner:
- Ether Formation: Pyrazin-2-ol + 3-bromopiperidine → Intermediate.
- Amidation: Intermediate + 4-cyanobenzoyl chloride → Final product.
Purification and Characterization
Chromatographic Techniques
- Flash Chromatography: Silica gel (230–400 mesh) with ethyl acetate/hexane (1:3 → 1:1 gradient).
- HPLC: C18 column, acetonitrile/water (70:30), retention time = 6.8 minutes.
Industrial-Scale Optimization
Solvent Selection
Waste Management
- Byproducts: Bromide salts (from SNAr), urea derivatives (from carbodiimides).
- Mitigation: Aqueous washes (NaHCO₃ for acid removal; brine for phase separation).
Chemical Reactions Analysis
4-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring, where different substituents can be introduced.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthesis Overview
- Method : Chiral reduction of imines
- Yield : Up to 100% with appropriate chiral reducing agents
- Significance : The ability to produce enantiomerically pure compounds is crucial for pharmacological applications.
Anticancer Activity
Research has indicated that derivatives of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine exhibit promising anticancer properties. For instance, studies involving pyrrole and pyrrolidine analogs have demonstrated significant inhibition of cancer cell lines, suggesting that imidazole derivatives could similarly impact tumor growth .
Neurological Effects
The compound has been investigated for its potential effects on the central nervous system. Its structural similarity to known psychoactive substances indicates possible NMDA receptor antagonism, akin to compounds like phencyclidine (PCP). However, 1-(3-Methoxyphenyl)-1H-imidazol-2-amine lacks established therapeutic uses and may pose risks associated with psychoactive substances .
Case Study 1: Anticancer Research
A study focusing on the synthesis of novel imidazole derivatives found that certain compounds exhibited IC50 values indicating effective inhibition of cancer cell proliferation. For example, the introduction of methoxy groups was shown to enhance activity against specific cancer cell lines .
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound A | A549 (Lung) | 36.5 ± 1.80 |
| Compound B | MCF-7 (Breast) | 27.9 ± 1.68 |
Case Study 2: Synthesis for Drug Development
In drug development contexts, 1-(3-Methoxyphenyl)-1H-imidazol-2-amine serves as an intermediate in the synthesis of analgesics like tapentadol. The synthetic pathways involve multiple steps that highlight the compound's utility in producing clinically relevant medications .
Mechanism of Action
The mechanism of action of 4-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . The pathways involved include the disruption of the CDK2/cyclin A2 complex, leading to the inhibition of cell proliferation.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Core Heterocyclic Variations
- Pyridine vs. Pyrazine Derivatives: 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile (): This compound replaces pyrazine with pyridine and introduces a thiophenyl group. Pyridine’s lower electron-deficient nature compared to pyrazine may reduce interactions with biological targets requiring strong π-π stacking. 4-(3-(2-(10H-Phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile derivatives (): These OLED-oriented compounds feature phenoxazine and carbazole groups, which enhance thermally activated delayed fluorescence (TADF). The absence of such extended aromatic systems in the target compound limits its use in optoelectronics but may favor pharmaceutical applications due to reduced molecular weight .
Piperidine/Piperazine Modifications
- 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile ():
This analog uses a bis-piperidine scaffold instead of a pyrazine-oxy-piperidine group. The additional piperidine increases basicity and solubility, which could enhance bioavailability in drug candidates. However, the lack of a pyrazine-oxy group may reduce hydrogen-bonding interactions with biological targets . - 4-({4-[(4-Methoxypyridin-2-yl)amino]piperidin-1-yl}carbonyl)benzonitrile (): The methoxypyridinylamino substituent introduces hydrogen-bonding capability and steric bulk. Compared to the pyrazine-oxy group in the target compound, this modification could alter binding kinetics in enzyme inhibition studies .
Functional Group Comparisons
Nitrile-Containing Compounds
- Pesticide Carbonitriles (e.g., Fipronil) (): Fipronil’s trifluoromethylsulfinyl group confers strong insecticidal activity via GABA receptor antagonism.
- 3-(4-(3-(2-Methoxyethyl)-2,4-dioxoimidazolidin-1-yl)piperidine-1-carbonyl)benzonitrile (): The imidazolidinone ring introduces hydrogen-bond acceptors and donors, enhancing interactions with proteolytic enzymes. The target compound’s pyrazine-oxy group may instead engage in π-stacking with aromatic residues in target proteins .
Data Tables
Table 1: Molecular Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Reported Applications |
|---|---|---|---|---|
| 4-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile (Target) | C₁₇H₁₅N₅O₂ | 337.34 | Benzonitrile, pyrazine-oxy-piperidine | Potential pharmaceuticals |
| 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile | C₂₁H₂₁N₅S | 391.49 | Pyridine, thiophenyl, piperazine | Not specified |
| 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile | C₁₇H₂₁N₃ | 267.37 | Bis-piperidine, benzonitrile | Anticancer intermediate |
| Fipronil | C₁₂H₄Cl₂F₆N₄OS | 437.15 | Trifluoromethylsulfinyl, pyrazole | Insecticide |
Biological Activity
4-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article explores the compound's biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and its role in cancer therapy.
Chemical Structure and Properties
The compound has the molecular formula C17H16N4O2 and a molecular weight of 308.341 g/mol. Its structure consists of a pyrazin-2-yloxy group attached to a piperidine ring, which is further connected to a benzonitrile moiety. This unique combination of functional groups is believed to contribute to its biological activity.
The primary mechanism of action for this compound involves its interaction with specific biological targets. Notably, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), an enzyme critical for cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a candidate for anticancer drug development .
Biological Activity Against Mycobacterium tuberculosis
Recent studies have demonstrated that this compound exhibits significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra. The 50% inhibitory concentration (IC50) values range from 1.35 to 2.18 μM, indicating potent activity against this pathogen. The compound's ability to inhibit the growth and proliferation of M. tuberculosis suggests its potential as a therapeutic agent in treating tuberculosis.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | IC50 (μM) | Target |
|---|---|---|---|
| 3-[(1H-Pyrazol-4-yl)oxy]pyrazin-2-amine | Pyrazine-based | Varies | Various |
| Pyrazolo[3,4-d]pyrimidine derivatives | Pyrazine-based | Varies | CDK2 Inhibitors |
| This compound | Unique combination | 1.35 - 2.18 | Mycobacterium tuberculosis |
This table illustrates how the specific structural components of this compound may confer distinct biological properties compared to other pyrazine derivatives.
Cytotoxicity and Anticancer Activity
In addition to its antimicrobial properties, research indicates that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can induce apoptosis in hypopharyngeal tumor cells, suggesting a broader application in cancer therapy .
Case Studies
Case Study 1: Antitubercular Activity
A study conducted on the efficacy of this compound revealed its effectiveness against resistant strains of M. tuberculosis. The results indicated that the compound maintained significant activity even at higher concentrations compared to standard treatments.
Case Study 2: Cancer Cell Line Testing
In vitro testing on FaDu hypopharyngeal tumor cells demonstrated that this compound could induce cell death at lower concentrations than traditional chemotherapeutics like bleomycin. This finding supports its potential as an effective anticancer agent .
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for preparing 4-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : Synthesis often involves multi-step reactions, such as coupling pyrazine-2-ol derivatives with piperidine intermediates followed by benzonitrile functionalization. For example, analogous compounds (e.g., pyridine- or pyrazole-containing derivatives) are synthesized via nucleophilic substitution or carbonyl coupling reactions under inert atmospheres . Key steps include:
- Step 1 : Activation of the pyrazine hydroxyl group using bases like NaH or K₂CO₃ to facilitate nucleophilic attack on a piperidine precursor.
- Step 2 : Carbonyl coupling (e.g., using EDCI/HOBt) to attach the benzonitrile moiety.
- Critical Conditions : Temperature control (0–50°C), anhydrous solvents (THF, DMF), and purification via flash chromatography (cyclohexane/ethyl acetate gradients) .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR Analysis : Compare experimental - and -NMR spectra with theoretical predictions. For example, discrepancies in chemical shifts (e.g., δ 7.6–8.0 ppm for aromatic protons) may indicate rotational isomerism or impurities .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm) and nitrile (C≡N, ~2220 cm) stretches .
- HRMS : Validate molecular formula (e.g., C₁₇H₁₅N₃O₂ requires [M+H]⁺ = 294.1238) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR peak splitting or unexpected coupling constants) be resolved during structural characterization?
- Methodological Answer :
- Dynamic Effects : Use variable-temperature NMR to detect conformational flexibility (e.g., piperidine chair-flip dynamics) .
- DFT Calculations : Compare experimental coupling constants (-values) with computational models to identify rotational barriers or steric effects .
- Supplementary Techniques : Employ 2D NMR (COSY, NOESY) to resolve overlapping signals, particularly in aromatic or heterocyclic regions .
Q. What strategies are recommended for improving the compound’s solubility and stability in biological assays?
- Methodological Answer :
- Co-solvent Systems : Use DMSO-water mixtures (<5% DMSO) to maintain solubility without denaturing proteins .
- Prodrug Design : Modify the benzonitrile group (e.g., hydrolyze to carboxylic acid) to enhance aqueous compatibility .
- Stability Studies : Monitor degradation via HPLC under physiological pH (7.4) and temperature (37°C) for 24–72 hours .
Q. How can computational modeling (e.g., molecular docking) predict the compound’s interaction with biological targets such as kinases or GPCRs?
- Methodological Answer :
- Target Selection : Align with structurally similar compounds (e.g., pyrazine-based kinase inhibitors) using databases like PDB .
- Docking Workflow :
Prepare the ligand (protonation states via MarvinSketch) and receptor (e.g., EGFR kinase, PDB ID: 1M17).
Use AutoDock Vina with flexible residues (e.g., ATP-binding site lysines).
Validate binding poses via MD simulations (GROMACS) to assess stability .
- Key Metrics : Analyze hydrogen bonds (<3.0 Å), hydrophobic contacts, and binding energy scores (ΔG < −7 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
